

O1918: A Technical Guide for Researchers

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Compound of Interest

Compound Name: O1918
Cat. No.: B7910220

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An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Activity of the GPR55/GPR18 Antagonist

Introduction

O1918 is a synthetic, small-molecule compound that has emerged as a critical pharmacological tool for investigating the roles of the orphan G protein-coupled receptors GPR55 and GPR18. As a cannabidiol analog, it has been instrumental in deconvoluting the complex signaling pathways associated with these receptors, which are implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **O1918**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

O1918 is a derivative of cannabidiol, characterized by a dimethoxy-methyl-benzene moiety linked to a methyl-methylethenyl-cyclohexene ring.

Chemical Structure:



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Physicochemical Properties

Limited information is available regarding the detailed physicochemical properties of **O1918**. It is most commonly supplied as a solution in methyl acetate.



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Pharmacological Properties

O1918 is a versatile pharmacological tool with antagonist activity at GPR55 and GPR18, and inhibitory effects on large-conductance calcium-activated potassium (BKCa) channels. It is notably selective, showing no binding affinity for the canonical cannabinoid receptors CB1 and CB2 at concentrations up to 30 μM [3][5].

GPR55 Antagonism

O1918 is widely recognized as a putative antagonist of GPR55, an orphan receptor implicated in various physiological processes, including inflammation, pain, and cancer. It is often used to block the effects of GPR55 agonists like lysophosphatidylinositol (LPI) and O-1602.

GPR18 Antagonism and Biased Agonism

O1918 also acts as an antagonist at GPR18, another orphan receptor that is activated by N-arachidonyl glycine (NAGly). However, the interaction of **O1918** with GPR18 is complex. Some studies have demonstrated that **O1918** can act as a biased agonist, stimulating Gai/o and Gαq-mediated signaling pathways, leading to calcium mobilization and ERK1/2 phosphorylation, without recruiting β-arrestin[6][7][8].

BKCa Channel Inhibition

Subsequent research has revealed that **O1918** is a potent inhibitor of large-conductance calcium-activated potassium (BKCa) channels[9][10]. This activity should be considered when interpreting experimental results, as it may contribute to the observed physiological effects independently of GPR55 or GPR18 modulation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of **O1918**.



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Signaling Pathways

O1918 modulates distinct signaling cascades through its interaction with GPR55 and GPR18.

GPR55 Signaling Pathway

Activation of GPR55 is known to couple to Gαq, Gα12, and Gα13 proteins. This leads to the activation of RhoA and phospholipase C (PLC), culminating in the mobilization of intracellular calcium from endoplasmic reticulum stores.



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Caption: GPR55 signaling cascade leading to intracellular calcium release.

GPR18 Signaling Pathway (Biased Agonism)

O1918's interaction with GPR18 can lead to biased agonism. It activates Gαi/o and Gαq pathways, resulting in intracellular calcium mobilization and phosphorylation of ERK1/2, but does not induce β-arrestin recruitment, a pathway activated by other GPR18 agonists like Δ⁹-THC.



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Caption: Biased agonism of **O1918** at the GPR18 receptor.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of **O1918**.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the receptor of interest (e.g., GPR55 or GPR18) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.

General Protocol:

- Cell Culture: Plate HEK293 or other suitable cells stably or transiently expressing the target receptor in a 96- or 384-well plate.
- Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

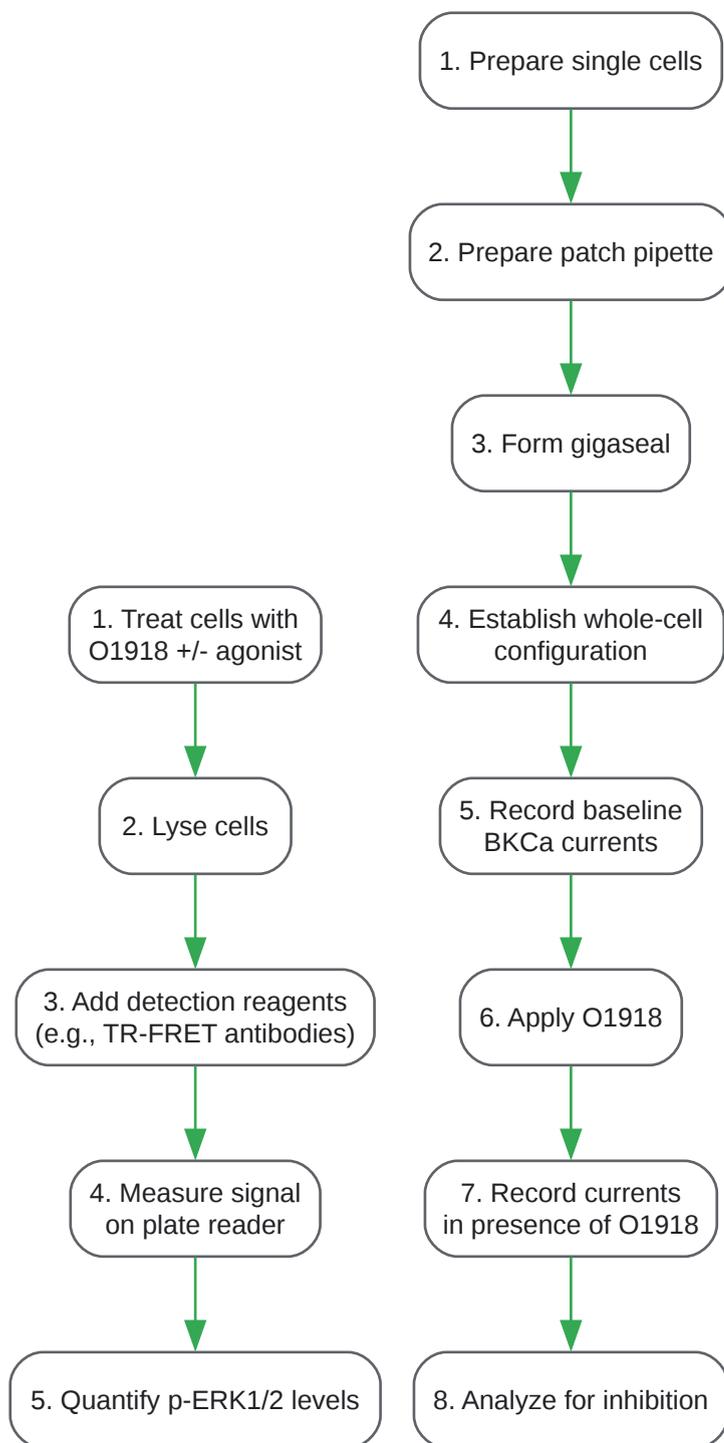
- **Compound Addition:** For antagonist studies, pre-incubate the cells with **O1918** for a defined period.
- **Agonist Stimulation:** Add the agonist (e.g., LPI for GPR55, NAGly for GPR18) to the wells.
- **Fluorescence Measurement:** Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation)[13][14][15].
- **Data Analysis:** Analyze the change in fluorescence to determine EC₅₀ values for agonists and IC₅₀ or pA₂ values for antagonists.



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